N-(4-isopropyl-3-methylphenyl)acetamide
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Description
“N-(4-isopropyl-3-methylphenyl)acetamide” is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.26948 . It is a type of acetamide, which is a family of organic compounds that share a common functional group characterized by a carbonyl group (C=O) linked to an amine group (NH2).
Molecular Structure Analysis
The molecular structure of “N-(4-isopropyl-3-methylphenyl)acetamide” consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom. The nitrogen atom is then bonded to a phenyl ring, which is a cyclic arrangement of carbon atoms with alternating single and double bonds. This phenyl ring is substituted at the 4-position with an isopropyl group and at the 3-position with a methyl group .Scientific Research Applications
- Analgesic Properties : Researchers have explored the analgesic potential of this compound due to its structural similarity to acetaminophen (paracetamol). Investigations focus on understanding its mechanism of action and potential use as a pain-relieving agent .
- Anti-HIV Activity : Some derivatives of N-(4-isopropyl-3-methylphenyl)acetamide have been screened for anti-HIV activity. These studies aim to identify compounds that inhibit HIV replication in infected cells .
- Herbicides : N-(4-isopropyl-3-methylphenyl)acetamide derivatives have been evaluated for herbicidal properties. Researchers investigate their effectiveness in controlling weeds and unwanted plant growth .
- Building Blocks for Organic Synthesis : The compound’s unique structure makes it a valuable building block in organic synthesis. Researchers explore its reactivity and use it to create more complex molecules .
- Enzyme Inhibition : Scientists study the interaction of N-(4-isopropyl-3-methylphenyl)acetamide with enzymes. It may act as an inhibitor or modulator of specific enzymes, impacting cellular processes .
- Structure-Activity Relationship (SAR) : Researchers investigate the relationship between the compound’s structure and its biological activity. SAR studies guide the design of novel derivatives with improved properties .
- Quantum Mechanical Calculations : Theoretical studies involve quantum mechanical calculations to predict the compound’s properties, stability, and reactivity. These insights aid in understanding its behavior at the molecular level .
Pharmaceutical Research and Drug Development
Agrochemicals and Pesticides
Material Science and Organic Synthesis
Biological and Biochemical Studies
Medicinal Chemistry
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
N-(3-methyl-4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(2)12-6-5-11(7-9(12)3)13-10(4)14/h5-8H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTSEXLQKZRATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropyl-3-methylphenyl)acetamide |
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